molecular formula C7H13Cl2N3 B3391861 5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine 2hcl CAS No. 2408962-15-0

5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine 2hcl

Cat. No.: B3391861
CAS No.: 2408962-15-0
M. Wt: 210.10 g/mol
InChI Key: FFJXXMFFNHDIEV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine 2HCl (THIP-2HCl) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a tetrahydro ring system. Its structure includes an amine group at the 8-position and exists as a dihydrochloride salt to enhance solubility and stability for pharmaceutical applications. THIP-2HCl and its derivatives have demonstrated diverse biological activities, including selective antifungal properties against strains like Candida albicans and Candida glabrata , antibacterial activity against Gram-positive bacteria , and roles in neuroprotective therapies for conditions such as stroke or cardiac arrest . Additionally, THIP-2HCl serves as a key intermediate in synthesizing compounds for cancer immunotherapy (e.g., melanoma targeting) and antimalarial agents . Its structural flexibility allows for functionalization at multiple positions, making it a "privileged scaffold" in medicinal chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-2-1-4-10-5-3-9-7(6)10;;/h3,5-6H,1-2,4,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXXMFFNHDIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN2C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408962-15-0
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Insights:

  • Substituent Effects : Methyl or phenyl groups at the 2-position (e.g., 2-Methylimidazo derivatives) improve lipophilicity but may reduce solubility . Fluorine substitutions (e.g., 8-Fluoro derivatives) enhance metabolic stability and target binding .
  • Tetrahydro Ring : The saturated tetrahydro ring in THIP-2HCl contributes to conformational rigidity, favoring interactions with fungal cytochrome P450 enzymes .

Limitations and Challenges

  • Selectivity : While THIP-2HCl derivatives show antifungal selectivity, off-target effects (e.g., cytotoxicity in mammalian cells) are observed at higher concentrations .
  • Synthetic Complexity : Introduction of bulky substituents (e.g., phenethyl groups) reduces yields due to steric hindrance .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine 2HCl is a heterocyclic compound characterized by its unique imidazo-pyridine core structure. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article explores its biological activity, synthesis, and research findings.

Chemical Structure:

  • IUPAC Name: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine
  • Molecular Formula: C₇H₁₁N₃
  • CAS Number: 1307237-28-0
  • Molecular Weight: 137.19 g/mol

Synthesis Methods:
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine typically involves the condensation of starting materials such as 2-aminopyridine with ethyl chloroacetate followed by cyclization and reduction steps. This method can be optimized for higher yields and purity using advanced techniques like continuous flow reactors and chromatography .

Biological Activities

5,6-Tetrahydroimidazo[1,2-a]pyridin-8-amine exhibits various biological activities that are of interest in pharmaceutical research:

1. Antimicrobial Activity:
Research indicates that this compound shows promising antimicrobial properties. It is believed to inhibit bacterial enzymes, leading to its effectiveness against certain pathogens .

2. Antiviral Properties:
Studies have suggested potential antiviral effects of this compound, although specific mechanisms remain under investigation .

3. Nephroprotective Effects:
Recent studies highlight its role in protecting renal cells from injury. For instance, a derivative of this compound demonstrated significant nephroprotective efficacy in a rat model of hypertension-induced renal injury .

The biological activity of 5,6-Tetrahydroimidazo[1,2-a]pyridin-8-amine is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may bind to and inhibit enzymes involved in bacterial metabolism.
  • Receptor Modulation: It can interact with receptors affecting calcium channels (e.g., TRPC5), which are implicated in various pathophysiological processes .

Table 1: Summary of Biological Activities

Biological ActivityFindings
AntimicrobialInhibits bacterial growth by targeting specific enzymes
AntiviralPotential effects observed; mechanisms under investigation
NephroprotectiveProtects renal cells from damage; reduces proteinuria in hypertensive models
TRPC5 InhibitionCompound derivatives show promise in chronic kidney disease treatment

Comparative Analysis

When compared with similar compounds such as 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine and 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine , 5,6-Tetrahydroimidazo[1,2-a]pyridin-8-amine exhibits distinct reactivity patterns and biological activities. This uniqueness makes it a valuable candidate for further research in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine 2hcl
Reactant of Route 2
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5,6,7,8-Tetrahydroimidazo[1,2-A]pyridin-8-amine 2hcl

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